molecular formula C6H11K2O9P B1596139 Dipotassium glucose-6-phosphate CAS No. 5996-17-8

Dipotassium glucose-6-phosphate

Cat. No.: B1596139
CAS No.: 5996-17-8
M. Wt: 336.32 g/mol
InChI Key: BWHWCIODKVRLNE-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dipotassium glucose-6-phosphate: is a chemical compound with the molecular formula C6H11K2O9P. It is a dipotassium salt of glucose-6-phosphate, which is an ester of glucose with phosphoric acid. This compound plays a crucial role in various biochemical processes, particularly in the metabolism of glucose.

Mechanism of Action

Target of Action

Dipotassium glucose-6-phosphate, also known as D-Glucose-6-phosphate Dipotassium Salt, primarily targets the enzyme Glucose-6-phosphate dehydrogenase (G6PD) . G6PD is the rate-limiting enzyme in the oxidative pentose phosphate pathway (oxPPP), which generates cytosolic NADPH for biosynthesis and oxidative defense .

Mode of Action

The compound is converted to D-Glucose 6-phosphate by the phosphorylation of the 6′ carbon by either hexokinase or glucokinase in liver cells . It can be stored in the liver or muscle tissue as glycogen until the body needs additional glucose, where it will be processed by glycogen phosphorylase and released .

Biochemical Pathways

This compound plays a central role in the energy metabolism of the liver. It acts as a hub to metabolically connect glycolysis, the pentose phosphate pathway, glycogen synthesis, de novo lipogenesis, and the hexosamine pathway . It is also involved in the Entner–Doudoroff pathway, a type of glycolysis .

Pharmacokinetics

It is known that the compound is soluble in water , which suggests it could be readily absorbed and distributed in the body. The compound’s ADME properties and their impact on bioavailability would require further investigation.

Result of Action

The action of this compound results in the elevation of the level of ATP-dependent Ca 2+ within the endoplasmic reticulum, indicating it is a key regulator of Ca 2+ storage in cells . It also supports reductive glutamine metabolism and AMPK activation .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility in water suggests that its action could be affected by the hydration status of the body.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dipotassium glucose-6-phosphate can be synthesized through the phosphorylation of glucose using potassium phosphate. The reaction typically involves the use of hexokinase or glucokinase enzymes to catalyze the phosphorylation process. The reaction conditions include an aqueous medium and a controlled pH to ensure optimal enzyme activity.

Industrial Production Methods: In industrial settings, this compound is produced using large-scale fermentation processes. Microorganisms such as yeast or bacteria are genetically engineered to overproduce the enzymes required for the phosphorylation of glucose. The fermentation broth is then processed to isolate and purify the this compound.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Dipotassium glucose-6-phosphate can undergo oxidation reactions, particularly in the presence of glucose-6-phosphate dehydrogenase. This reaction converts glucose-6-phosphate into 6-phosphoglucono-1,5-lactone.

    Isomerization: The compound can be isomerized to fructose-6-phosphate by the enzyme glucose-6-phosphate isomerase.

    Phosphorylation: It can be further phosphorylated to form diphosphate derivatives.

Common Reagents and Conditions:

    Oxidation: NADP+ as a cofactor, glucose-6-phosphate dehydrogenase enzyme.

    Isomerization: Glucose-6-phosphate isomerase enzyme.

    Phosphorylation: ATP as a phosphate donor, hexokinase or glucokinase enzymes.

Major Products Formed:

    Oxidation: 6-phosphoglucono-1,5-lactone.

    Isomerization: Fructose-6-phosphate.

    Phosphorylation: Diphosphate derivatives of glucose-6-phosphate.

Scientific Research Applications

Chemistry: Dipotassium glucose-6-phosphate is used as a substrate in various enzymatic assays to study enzyme kinetics and mechanisms. It is also employed in the synthesis of other phosphorylated sugars.

Biology: In biological research, this compound is used to study metabolic pathways, particularly glycolysis and the pentose phosphate pathway. It serves as a key intermediate in these pathways.

Medicine: this compound is used in medical research to investigate metabolic disorders such as glucose-6-phosphate dehydrogenase deficiency. It is also used in the development of diagnostic assays for these disorders.

Industry: In the food industry, this compound is used as a food additive and a stabilizer. It is also employed in the production of biofuels and other biochemicals through fermentation processes.

Comparison with Similar Compounds

    D-Glucose 6-phosphate disodium salt: Similar to dipotassium glucose-6-phosphate but with sodium ions instead of potassium.

    Fructose-6-phosphate: An isomer of glucose-6-phosphate involved in glycolysis.

    Glucose-1-phosphate: Another phosphorylated form of glucose involved in glycogen synthesis.

Uniqueness: this compound is unique due to its specific role in both glycolysis and the pentose phosphate pathway. Its dipotassium form also makes it distinct in terms of solubility and reactivity compared to its sodium counterpart.

Properties

IUPAC Name

dipotassium;(2,3,4,5-tetrahydroxy-6-oxohexyl) phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13O9P.2K/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14;;/h1,3-6,8-11H,2H2,(H2,12,13,14);;/q;2*+1/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWHWCIODKVRLNE-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C=O)O)O)O)O)OP(=O)([O-])[O-].[K+].[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11K2O9P
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60975386
Record name Dipotassium 6-O-phosphonatohexose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60975386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.32 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5996-17-8
Record name Dipotassium 6-O-phosphonatohexose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60975386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dipotassium glucose-6-phosphate
Reactant of Route 2
Dipotassium glucose-6-phosphate
Reactant of Route 3
Dipotassium glucose-6-phosphate
Reactant of Route 4
Dipotassium glucose-6-phosphate
Reactant of Route 5
Dipotassium glucose-6-phosphate
Reactant of Route 6
Dipotassium glucose-6-phosphate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.